molecular formula C20H16Cl2N2OS2 B2707800 3-benzyl-2-((2,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877619-04-0

3-benzyl-2-((2,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2707800
CAS RN: 877619-04-0
M. Wt: 435.38
InChI Key: PREZUPGWGWXVHF-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidin-4(3H)-one derivative. Thienopyrimidinones are a class of organic compounds containing a thiophene ring fused to a pyrimidinone ring. The thiophene ring is a five-membered aromatic ring with four carbon atoms and a sulfur atom. The pyrimidinone ring is a six-membered ring with four carbon atoms, a nitrogen atom, and a carbonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the fused thiophene and pyrimidinone rings, along with the benzyl and 2,4-dichlorobenzyl groups attached to the thiophene ring .


Chemical Reactions Analysis

Thienopyrimidinones, being aromatic compounds, can undergo electrophilic aromatic substitution reactions. The reactivity of this compound would be further influenced by the electron-withdrawing effect of the dichlorobenzyl group and the electron-donating effect of the benzyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds of this type are expected to be solid at room temperature and relatively stable under normal conditions .

Scientific Research Applications

Synthesis and Structural Analysis

  • Innovative Synthesis Approaches : The synthesis of substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines, including derivatives similar to 3-benzyl-2-((2,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, has been explored through methods starting from 2-cyanomethylbenzoic acid. This process highlights the development of new synthetic routes that improve yield and enable the creation of diverse derivatives (Zadorozhny et al., 2010).

  • Structural Characterization and Comparison : Research on the physicochemical properties and biological potential of synthesized compounds shows differences based on the position of sulfur atoms, impacting their electronic spectra and biological activity profiles. This structural analysis is fundamental for understanding the activity of thieno[3,2-d]pyrimidinones (Zadorozhny et al., 2010).

Biological Activity and Applications

  • Antitumor and Antifolate Activities : Certain thieno[3,2-d]pyrimidinone derivatives have been identified as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating significant antitumor potential. This dual inhibitory capability suggests their application in cancer therapy, highlighting the importance of structural modifications for enhancing biological activity (Gangjee et al., 2009).

  • Antimicrobial Properties : The antimicrobial efficacy of thieno[3,2-d]pyrimidinone derivatives against various microbial strains has been evaluated, with certain compounds showing promising activity. This suggests potential applications in developing new antimicrobial agents (Seenaiah et al., 2014).

  • Cytotoxicity and Anticancer Evaluation : Studies have focused on the synthesis and evaluation of new thieno[3,2-d]pyrimidine derivatives for their cytotoxic activity against cancer cell lines. These investigations aim to discover novel compounds with high efficacy in cancer treatment, demonstrating the therapeutic potential of such derivatives (Hafez & El-Gazzar, 2017).

Future Directions

The study of thienopyrimidinone derivatives is an active area of research, particularly in the development of new pharmaceuticals . This compound, with its unique combination of functional groups, could be of interest in this context.

properties

IUPAC Name

3-benzyl-2-[(2,4-dichlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2OS2/c21-15-7-6-14(16(22)10-15)12-27-20-23-17-8-9-26-18(17)19(25)24(20)11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREZUPGWGWXVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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